2-(Perfluoroethyl)isonicotinic acid
Description
2-(Perfluoroethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid), where a perfluoroethyl (-CF₂CF₃) group is attached to the pyridine ring at the 2-position. This substitution introduces strong electron-withdrawing effects and high hydrophobicity due to the perfluorinated chain, making the compound distinct in reactivity and physicochemical properties. Such fluorinated derivatives are often explored in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and unique electronic profiles.
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-4(6(15)16)1-2-14-5/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMNFMQRUZKJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022958 | |
| Record name | 2-(Pentafluoroethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090610-39-0 | |
| Record name | 2-(Pentafluoroethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and functional differences between 2-(perfluoroethyl)isonicotinic acid and its analogs:
*Estimated properties based on analogs.
Key Observations:
- Electron-Withdrawing Effects : The perfluoroethyl group induces stronger electron withdrawal than trifluoromethoxy (-OCF₃) or methylcarbamoyl (-CONHCH₃) groups, which may enhance acidity of the carboxylic acid moiety and alter binding interactions in biological systems .
- Biological Activity : While 2-(methylcarbamoyl)isonicotinic acid shows direct inhibitory activity against KDM4A (a histone demethylase), perfluoroalkylated analogs may exhibit prolonged metabolic stability due to fluorine’s resistance to enzymatic degradation .
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